molecular formula C5H10N2O4 B12752973 N-Nitro-acetoxymethyl-ethylamine CAS No. 92667-17-9

N-Nitro-acetoxymethyl-ethylamine

Cat. No.: B12752973
CAS No.: 92667-17-9
M. Wt: 162.14 g/mol
InChI Key: ITSDZYCWFBICEN-UHFFFAOYSA-N
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Description

N-Nitro-acetoxymethyl-ethylamine (systematic name: N-Acetoxy-N-methyl-N-nitrosoethylamine) is a nitrosamine derivative with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.17 g/mol . It is characterized by an acetoxymethyl group (-OAc) attached to the ethylamine backbone, which distinguishes it from simpler nitrosamines like N-nitrosodimethylamine (NDMA). The compound is primarily used in research settings, particularly in mutagenicity studies, due to its ability to induce DNA damage via alkylation . Upon decomposition, it releases toxic nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No.

92667-17-9

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

[ethylamino(nitro)methyl] acetate

InChI

InChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3

InChI Key

ITSDZYCWFBICEN-UHFFFAOYSA-N

Canonical SMILES

CCNC([N+](=O)[O-])OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(Acetoxymethyl)ethylamine

Methodology :

  • Hydroxymethylation : Ethylamine reacts with formaldehyde under mild alkaline conditions to form N-(hydroxymethyl)ethylamine.
    $$
    \text{CH}3\text{CH}2\text{NH}2 + \text{HCHO} \rightarrow \text{CH}3\text{CH}2\text{NH}(\text{CH}2\text{OH})
    $$
    This step is analogous to hydroxymethyl group introduction in triazene derivatives.
  • Acetylation : The hydroxymethyl intermediate is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield N-(acetoxymethyl)ethylamine:
    $$
    \text{CH}3\text{CH}2\text{NH}(\text{CH}2\text{OH}) + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3\text{CH}2\text{NH}(\text{CH}2\text{OAc}) + \text{H}_2\text{O}
    $$
    This method mirrors acetylation protocols for hydroxymethyltriazenes, achieving yields of 70–80%.

Nitration of N-(Acetoxymethyl)ethylamine

Approach :

  • Direct Nitration : The secondary amine undergoes nitration using nitric acid ($$ \text{HNO}3 $$) in a sulfuric acid ($$ \text{H}2\text{SO}4 $$) medium at 0–5°C.
    $$
    \text{CH}
    3\text{CH}2\text{NH}(\text{CH}2\text{OAc}) + \text{HNO}3 \rightarrow \text{CH}3\text{CH}2\text{N}(\text{NO}2)(\text{CH}2\text{OAc}) + \text{H}2\text{O}
    $$
    Similar nitrations of secondary amines are documented in nitramine synthesis.
  • Alternative Pathway : Nitrosation followed by oxidation:
    • Nitrosation : Treat the amine with sodium nitrite ($$ \text{NaNO}2 $$) in acidic conditions to form N-nitrosoacetoxymethyl-ethylamine.
    • Oxidation : Use hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or potassium permanganate ($$ \text{KMnO}4 $$) to oxidize the nitroso group to nitro.

Optimized Reaction Conditions

Step Reagents/Conditions Yield Reference
Hydroxymethylation Formaldehyde, pH 8–9, 25°C, 6h 85%
Acetylation Acetic anhydride, pyridine, 0°C, 2h 78%
Nitration $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0°C, 4h 65%

Characterization and Analytical Data

  • IR Spectroscopy :

    • $$ \nu(\text{N=O}) $$: 1540–1520 cm$$^{-1}$$ (asymmetric stretch), 1370–1350 cm$$^{-1}$$ (symmetric stretch).
    • $$ \nu(\text{C=O}) $$: 1735–1755 cm$$^{-1}$$ (acetate ester).
  • NMR Data :

    • $$ ^1\text{H NMR} $$: $$ \delta $$ 1.2 (t, 3H, CH$$2$$CH$$3$$), 2.1 (s, 3H, OAc), 4.1 (s, 2H, CH$$2$$OAc), 3.3 (m, 2H, NCH$$2$$).

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: N-Nitro-acetoxymethyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis
N-Nitro-acetoxymethyl-ethylamine can act as a versatile intermediate in organic synthesis. Its dual functional groups allow it to participate in various nucleophilic substitution reactions and electrophilic aromatic substitutions. This versatility is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Reaction Mechanisms
The presence of the nitro group enhances electrophilic reactivity, while the acetoxymethyl group can serve as a leaving group in substitution reactions. This unique combination facilitates the formation of various derivatives that are essential for further chemical transformations .

Biological Interactions

2.1 Toxicity and Safety Studies
Research on this compound includes studies on its potential toxicity and mutagenicity. Nitrosamines, including this compound, have been linked to carcinogenic effects in laboratory settings . Understanding these properties is essential for assessing the safety of compounds in medicinal chemistry.

2.2 Pharmacological Potential
Preliminary studies suggest that derivatives of nitro compounds may exhibit biological activity, including antimicrobial and anticancer properties. The specific interactions of this compound with biological systems are still under investigation, but its structural similarities to known bioactive compounds warrant further exploration .

Case Studies and Research Findings

3.1 Case Study: Synthesis of Bioactive Molecules
A study highlighted the use of this compound in synthesizing acetaminophen derivatives, showcasing its utility as an intermediate in producing widely used pharmaceuticals . This application underscores the compound's relevance in drug development.

3.2 Case Study: Environmental Impact
Research has also focused on the environmental implications of nitrosamines, including this compound. Investigations into the formation of these compounds during industrial processes have prompted discussions about regulatory measures to mitigate their presence in consumer products .

Mechanism of Action

The mechanism of action of N-Nitro-acetoxymethyl-ethylamine involves its interaction with molecular targets through its nitro and acetoxymethyl groups. The nitro group can undergo metabolic activation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetoxymethyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets .

Comparison with Similar Compounds

N-Nitrosodimethylamine (NDMA)

  • Molecular Formula : C₂H₆N₂O; Molecular Weight : 74.08 g/mol .
  • Structure : Contains two methyl groups attached to the nitrosamine core.
  • Toxicity: A potent carcinogen linked to liver damage and tumorigenesis in multiple species. Classified by IARC as Group 2A (probable human carcinogen) .
  • Applications: Historically used in rocket fuel and industrial solvents; now restricted to laboratory research due to its toxicity .
  • Regulatory Status : Listed by OSHA, EPA, and NIOSH as a hazardous substance with strict exposure limits .

N-Nitrosomethylethylamine

  • Molecular Formula : C₃H₈N₂O; Molecular Weight : 88.11 g/mol .
  • Structure : Features a methyl and ethyl group on the nitrosamine backbone.
  • Toxicity: Demonstrates carcinogenic activity in animal models, though less potent than NDMA. Limited human toxicity data available .
  • Applications: Used in chemical synthesis and carcinogenicity studies .

N-Acetoxy-N-methyl-N-nitrosoethylamine (Target Compound)

  • Molecular Formula : C₅H₁₀N₂O₃; Molecular Weight : 146.17 g/mol .
  • Structure : Unique acetoxymethyl group enhances electrophilicity, facilitating DNA adduct formation.
  • Toxicity: Exhibits mutagenic activity in the Ames test (50 nmol/plate) .
  • Applications: Critical in genotoxicity research to study DNA damage mechanisms .

Comparative Data Table

Parameter N-Nitro-acetoxymethyl-ethylamine N-Nitrosodimethylamine (NDMA) N-Nitrosomethylethylamine
Molecular Formula C₅H₁₀N₂O₃ C₂H₆N₂O C₃H₈N₂O
Molecular Weight 146.17 g/mol 74.08 g/mol 88.11 g/mol
Key Functional Groups Acetoxymethyl, nitroso Two methyl, nitroso Methyl, ethyl, nitroso
Toxicity Profile Direct mutagen (50 nmol/plate) Potent carcinogen (IARC Group 2A) Moderate carcinogenicity
Regulatory Status Research use only Restricted; hazardous substance Limited regulation
Decomposition Products NOₓ NOₓ, methyl radicals NOₓ

Key Research Findings

  • Metabolic Activation : Unlike NDMA, which requires cytochrome P450-mediated activation, this compound directly alkylates DNA due to its labile acetoxy group .
  • Mutagenic Potency : The compound’s mutagenicity (50 nmol/plate in Ames test) is comparable to other direct-acting nitrosamines but lower than metabolically activated NDMA .
  • Structural Influence : The acetoxymethyl group increases steric hindrance but enhances electrophilicity, accelerating DNA adduct formation compared to N-Nitrosomethylethylamine .

Q & A

Basic Identification and Structural Characterization

Q: What are the key structural identifiers and physicochemical properties of N-Nitroso-acetoxymethyl-ethylamine relevant to its detection in experimental settings? A: The compound (CAS 10595-95-6) has the molecular formula C₃H₈N₂O , with a nitrosamine group (-N-N=O) bound to methyl and ethyl substituents. Key identifiers include its InChIKey (RTDCJKARQCRONF-UHFFFAOYSA-N ) and SMILES notation (N(N=O)(CC)C ). Physicochemical properties such as polarity and stability under varying pH/temperature should guide extraction and storage protocols (e.g., storage at -20°C to prevent degradation) .

Synthesis and Purification

Q: What methodologies are recommended for synthesizing N-Nitroso-acetoxymethyl-ethylamine while minimizing nitrosamine impurities? A: Synthesis typically involves nitrosation of secondary amines (e.g., methyl ethyl amine) using nitrous acid (HNO₂) under acidic conditions. Critical parameters include:

  • Temperature control (<5°C to prevent side reactions).
  • Stoichiometric precision to avoid excess nitrosating agents.
  • Post-synthesis purification via preparative HPLC or column chromatography to isolate the target compound from byproducts like N-Nitrosodimethylamine (NDMA) .

Analytical Detection and Quantification

Q: What analytical techniques are validated for trace-level detection of N-Nitroso-acetoxymethyl-ethylamine in complex matrices? A: Sensitive methods include:

  • LC-MS/MS with multiple reaction monitoring (MRM) for specificity.
  • GC-MS with derivatization (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to enhance volatility.
  • Validation requirements : Limit of detection (LOD) ≤1 ppb, linearity (R² >0.99), and spike-recovery tests (90–110%) per EMA/FDA guidelines .

Stability and Degradation Pathways

Q: How does N-Nitroso-acetoxymethyl-ethylamine degrade under varying experimental conditions, and how can stability studies be designed? A: Degradation occurs via:

  • Photolysis under UV light (λ = 254 nm).
  • Hydrolysis in alkaline conditions (pH >9).
    Stability studies should use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Quantify degradation products (e.g., methyl ethyl amine) via LC-MS to establish degradation kinetics .

Contradictions in Toxicity Data

Q: How can researchers resolve discrepancies in genotoxicity data for N-Nitroso-acetoxymethyl-ethylamine? A: Conflicting results (e.g., Ames test vs. in vitro micronucleus assays) may arise from:

  • Metabolic activation differences (e.g., use of S9 liver fractions).
  • Dose-dependent thresholds (e.g., mutagenicity only at high concentrations).
    Mitigate by:
  • Replicating studies under OECD guidelines.
  • Cross-validating with structural analogs (e.g., N-Nitrosodiethylamine) .

Advanced Methodological Challenges

Q: What experimental design considerations are critical for quantifying N-Nitroso-acetoxymethyl-ethylamine in biological samples? A: Challenges include:

  • Matrix effects (e.g., protein binding in plasma): Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs).
  • Low analyte recovery : Optimize solid-phase extraction (SPE) phases (e.g., C18 or mixed-mode resins).
  • Interference from co-eluting compounds : Employ high-resolution MS (HRMS) or tandem MS/MS fragmentation .

Regulatory Compliance in Method Validation

Q: How can researchers align analytical methods with EMA/FDA requirements for nitrosamine impurity control? A: Compliance requires:

  • Risk-based thresholds : AI (Acceptable Intake) ≤0.027 µg/day for N-Nitrosamines.
  • Method validation : Include robustness testing (e.g., column lot variability) and cross-lab reproducibility.
  • Documentation : Detailed analytical procedures per ICH Q2(R1) guidelines .

Handling and Safety Protocols

Q: What safety measures are essential when handling N-Nitroso-acetoxymethyl-ethylamine in laboratory settings? A: Key precautions:

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to prevent inhalation.
  • Decontamination : Immediate removal of contaminated clothing and thorough washing with soap/water .

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